molecular formula C23H28ClN3O2 B2817022 N1-(4-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955594-26-0

N1-(4-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2817022
CAS RN: 955594-26-0
M. Wt: 413.95
InChI Key: GZLGIVAWZQSTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O2 and its molecular weight is 413.95. The purity is usually 95%.
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Scientific Research Applications

Ocular Hypotensive Action

A study investigated the ocular hypotensive action of various tetrahydroquinoline analogs, including those based on the pharmacophore 1-ethyl-1,2,3,4-tetrahydroquinoline. Among the analogs tested, one demonstrated significant potential in reducing intraocular pressure in rabbits, highlighting its relevance in the field of ophthalmology and potential application in treating conditions like glaucoma (Pamulapati & Schoenwald, 2011).

Synthesis and Biological Activity

Another study focused on synthesizing new propan-2-ol derivatives of the tetrahydroquinoline series. These compounds exhibited moderate adrenergic blocking and sympatholytic activities, suggesting potential applications in cardiovascular research or drug development (Aghekyan et al., 2017).

Antibiotic Properties

A compound, helquinoline, a tetrahydroquinoline derivative, was discovered from cultures of Janibacter limosus. It exhibited high biological activity against bacteria and fungi, suggesting its potential as an antibiotic (Asolkar et al., 2004).

Dopamine Agonist Properties

A series of N-alkyl-tetrahydroisoquinolines were synthesized and tested for their dopamine-like activity, relevant for neurological research and potentially for the development of treatments for disorders related to dopamine dysfunction (Jacob et al., 1981).

Synthesis of Quinazolin-4-ones

The synthesis of novel 2-carboxanilido-3-arylquinazolin-4-ones via the condensation of N1-(2-carboxyphenyl)-N2-(aryl)oxalamides was explored. This demonstrates the chemical versatility of compounds related to N1-(4-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide in organic chemistry (Mamedov et al., 2019).

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2/c1-2-13-27-14-3-4-19-15-17(7-10-21(19)27)11-12-25-22(28)23(29)26-16-18-5-8-20(24)9-6-18/h5-10,15H,2-4,11-14,16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLGIVAWZQSTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

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